REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][CH:11]([C:15]([OH:17])=[O:16])[CH:12]([CH3:14])[CH3:13].[OH-].[Na+].S(=O)(=O)(O)O>O1CCCC1>[C:1]([NH:10][CH:11]([C:15]([OH:17])=[O:16])[CH:12]([CH3:14])[CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
36.28 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
29.88 mol
|
Type
|
reactant
|
Smiles
|
NC(C(C)C)C(=O)O
|
Name
|
|
Quantity
|
78 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred at ~20° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 10° -15° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is warmed to ~20° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture being stirred under nitrogen throughout
|
Type
|
CUSTOM
|
Details
|
does not exceed 25° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to ~5°-10° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
FILTRATION
|
Details
|
) The resulting solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed three times with 20 1
|
Type
|
WASH
|
Details
|
portions of hot water, washed three times with 20 1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of hexane and dried at 40° C.
|
Type
|
CUSTOM
|
Details
|
reduced pressure for ~12 hours to obtain the product (6.4 kg.), m.p. 123°-126° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |